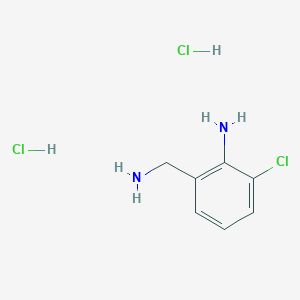

2-(Aminomethyl)-6-chloroaniline;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Aminomethyl)-6-chloroaniline;dihydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aminomethyl group attached to the benzene ring, which also bears a chlorine atom at the 6-position. The compound is typically found in its dihydrochloride salt form, which enhances its solubility in water and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-chloroaniline;dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 6-chloroaniline with formaldehyde and hydrogen chloride gas, leading to the formation of the aminomethyl group. The reaction is typically carried out under acidic conditions to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of reactors equipped with temperature and pressure control to ensure optimal reaction conditions. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Aminomethyl)-6-chloroaniline;dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives.

Applications De Recherche Scientifique

Synthetic Routes

The synthesis typically involves the reaction of 6-chloroaniline with formaldehyde under acidic conditions, which facilitates the formation of the aminomethyl group and the dihydrochloride salt. This method is efficient for producing high-purity compounds for research purposes.

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a crucial intermediate in synthesizing more complex organic molecules, particularly heterocyclic compounds. Its reactivity allows for various substitution reactions, leading to diverse derivatives that can be tailored for specific applications.

Biology

- Enzyme Inhibitor : It has been identified as a selective, cell-permeable inhibitor of inducible nitric oxide synthase (iNOS), with a dissociation constant (Kd) of 7 nM. This property makes it valuable in studying nitric oxide pathways in biological systems.

- Chemosensor Development : Research indicates that derivatives of this compound can be utilized as chemosensors for detecting metal ions like zinc. The binding constant for such complexes has been reported as 7.99×104M−1, showcasing its potential in analytical chemistry.

Medicine

- Antimicrobial and Anticancer Activities : Preliminary investigations suggest that 2-(Aminomethyl)-6-chloroaniline;dihydrochloride may exhibit antimicrobial properties and potential anticancer effects. Further studies are required to elucidate these therapeutic potentials fully.

Table 1: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Effective in producing various substituted anilines |

| Biology | iNOS inhibition | Kd = 7 nM; significant impact on nitric oxide production |

| Analytical Chemistry | Chemosensor for zinc detection | Binding constant = 7.99×104M−1 |

| Medicine | Potential antimicrobial and anticancer agent | Requires further investigation |

Case Study: Chemosensor Development

In a study focusing on the development of chemosensors, researchers synthesized a Schiff base chemosensor using derivatives of this compound. The chemosensor demonstrated a rapid fluorescence response upon binding with zinc ions in an ethanol-water medium (1:1 v/v). The limit of detection was determined to be 0.148 µM, highlighting its sensitivity and applicability in environmental monitoring.

Mécanisme D'action

The mechanism of action of 2-(Aminomethyl)-6-chloroaniline;dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chlorine atom may also participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Aminomethyl)-6-methoxyaniline

- 2-(Aminomethyl)-6-bromoaniline

- 2-(Aminomethyl)-6-fluoroaniline

Uniqueness

2-(Aminomethyl)-6-chloroaniline;dihydrochloride is unique due to the presence of the chlorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The dihydrochloride form also enhances its solubility and stability, making it more suitable for various applications.

Activité Biologique

2-(Aminomethyl)-6-chloroaniline; dihydrochloride (CAS No. 2551119-64-1) is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

2-(Aminomethyl)-6-chloroaniline; dihydrochloride is characterized by its amine and chloro substituents, which contribute to its reactivity and biological interactions. The compound is soluble in water due to its dihydrochloride form, enhancing its bioavailability for pharmacological studies.

The biological activity of 2-(Aminomethyl)-6-chloroaniline; dihydrochloride is primarily linked to its ability to interact with specific biochemical pathways:

- Target Enzymes : Similar compounds have been shown to inhibit beta-lactamase enzymes in bacteria such as Pseudomonas aeruginosa and Serratia marcescens, suggesting a potential role in antimicrobial activity.

- Cell Cycle Arrest : Research indicates that this compound may induce apoptosis and cause cell cycle arrest at the S-phase and G2/M-phase in cancer cell lines like HeLa, highlighting its potential as an anticancer agent.

Biological Activity

The compound has been studied for various biological activities:

- Antitumor Activity : In vitro studies have demonstrated that 2-(Aminomethyl)-6-chloroaniline; dihydrochloride exhibits significant antitumor properties, potentially through mechanisms involving the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial effects, particularly against Gram-negative bacteria, which could be beneficial in treating resistant infections.

Case Studies

Several case studies illustrate the biological activity of 2-(Aminomethyl)-6-chloroaniline; dihydrochloride:

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant potency against HeLa cells (IC50 = 12 µM) compared to control groups .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Escherichia coli. The compound showed inhibition zones ranging from 15 mm to 25 mm at varying concentrations, indicating effective antibacterial activity.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(aminomethyl)-6-chloroaniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.2ClH/c8-6-3-1-2-5(4-9)7(6)10;;/h1-3H,4,9-10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVPXNUYVZTIAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.